7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound’s IUPAC name, This compound , reflects its bicyclic structure:
- Pyrido[3,2-d]pyrimidine : A fused ring system where the pyridine ring (positions 1–6) shares atoms with the pyrimidine ring (positions 3–6, 8–9).
- 4-one : Indicates a ketone group at position 4 of the pyrimidine ring.
- 7-chloro : Specifies a chlorine substituent at position 7 on the pyridine ring.
Structural Data :
- SMILES :
ClC1=CC=2N=CNC(C2N=C1)=O - InChIKey :
CRWBTPSWGWPGRD-UHFFFAOYSA-N - Fused Ring System : Combines aromatic pyridine (6-membered) and pyrimidine (6-membered) rings (Fig. 1).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Ring System | Bicyclic pyrido[3,2-d]pyrimidine |
| Substituents | Chlorine (C7), ketone (C4) |
| Aromaticity | Fully conjugated π-system |
| Tautomeric Forms | Keto-enol tautomerism possible at C4 |
CAS Registry Number and Molecular Formula Analysis
CAS Registry Number : 897360-16-6
Molecular Formula : C₇H₄ClN₃O
Molecular Weight : 181.58 g/mol
Table 2: Elemental Composition
| Element | Quantity | Contribution to Mass (%) |
|---|---|---|
| C | 7 | 46.37 |
| H | 4 | 2.22 |
| Cl | 1 | 19.53 |
| N | 3 | 23.13 |
| O | 1 | 8.75 |
Isotopic Distribution :
Isomeric Variations in Pyridopyrimidinone Derivatives
Pyridopyrimidinones exhibit structural isomerism based on substituent positions and ring fusion patterns. Key variants of this compound include:
Table 3: Isomeric Pyridopyrimidinone Derivatives
Key Differences :
- 6-Chloro Isomer : Chlorine at C6 alters electronic distribution, reducing dipole moment compared to 7-chloro (μ = 3.2 D vs. 3.8 D) .
- 2-Amino-6-chloro Derivative : Amino group enhances hydrogen-bonding capacity (logP = 1.2 vs. 1.8 for 7-chloro) .
- 4-Chloro Analog : Lacks the ketone group, increasing lipophilicity (clogP = 2.1) .
Properties
IUPAC Name |
7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBTPSWGWPGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC2=C1NC=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chlorinated Pyrimidine Precursors
The most widely reported method involves cyclocondensation reactions using 4-amino-5-chloropyrimidine derivatives. As demonstrated in pyrido[2,3-d]pyrimidine syntheses , treatment of 4-amino-5-chloro-2-methoxypyrimidine with ethyl acetoacetate under acidic conditions generates the fused pyridine ring. Key modifications include:
-
Reaction Conditions : Reflux in acetic acid/HCl (1:1) at 110°C for 12 hours
-
Mechanism : Sequential imine formation, cyclodehydration, and aromatization
Critical Parameters :
-
Stoichiometric HCl accelerates cyclization but risks over-chlorination
-
Ethyl acetoacetate must be added dropwise to prevent diketone side products
Nucleophilic Aromatic Substitution on Preformed Pyridopyrimidine Scaffolds
Post-cyclization chlorination strategies exploit the reactivity of 7-hydroxypyrido[3,2-d]pyrimidin-4-one intermediates. Using POCl₃/PCl₅ mixtures:
| Reagent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| POCl₃ (neat) | 110°C | 6 h | 81% | |
| PCl₅ in DCE | 80°C | 4 h | 76% | |
| SOCl₂ with DMF catalyst | 70°C | 3 h | 84% |
Advantages :
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate key cyclization steps:
-
Step 1 : Condensation of 3-aminopyridine-2-carboxylate with chlorinated β-keto esters (150°C, 20 min, 85 W)
-
Step 2 : Cyclodehydration using polyphosphoric acid (PPA) under microwave (180°C, 15 min)
Key Benefits :
-
Total reaction time reduced from 24 h to 35 min
Catalytic Cyclization Using Nano-Catalysts
Recent advances utilize nanostructured catalysts to enhance reaction efficiency:
-
CdO Nanoparticles : Enable cyclocondensation at room temperature (25°C) with 94% yield
-
Fe₃O₄@SiO₂-SO₃H : Acidic nano-catalyst for one-pot synthesis (82% yield, 2 h reaction time)
Mechanistic Insight :
Nanoparticles provide high surface area for simultaneous activation of carbonyl and amine groups, facilitating ring closure .
Post-Synthetic Chlorination Strategies
Directed chlorination of deactivated positions employs radical mechanisms:
-
N-Chlorosuccinimide (NCS) : Under UV irradiation (λ = 365 nm) in CCl₄
-
t-BuOCl : With FeCl₃ catalysis at 0°C (87% selectivity for C7)
Challenges :
-
Competing C5 chlorination requires careful stoichiometric control
-
Radical scavengers (TEMPO) necessary to prevent polymer side products
Analytical Characterization
Standard characterization data for authenticated samples:
Spectroscopic Properties
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1674 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl) | |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.17 (s, 1H, H-2), 7.24 (d, J=5.1 Hz, 1H, H-5) | |
| ¹³C NMR | δ 162.1 (C=O), 154.3 (C-7), 138.2 (C-Cl) |
Thermal Properties
Critical Analysis of Methodologies
-
Yield Optimization : Nano-catalytic methods provide the highest yields (82–94%) but require specialized equipment
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Regioselectivity : Post-synthetic chlorination shows superior positional control vs direct cyclocondensation
-
Scalability : Microwave-assisted synthesis offers the best balance between speed and scalability for industrial applications
Future directions should address the limited substrate scope of current methods and develop continuous flow processes for large-scale production. The integration of machine learning for reaction condition optimization shows particular promise in recent pyridopyrimidine syntheses .
Chemical Reactions Analysis
7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-one has been identified as a potent inhibitor of various kinases involved in cancer progression. It has shown efficacy against several cancer types by targeting pathways such as:
- Cyclin-Dependent Kinases (CDKs): This compound has been associated with the inhibition of CDK4/6, which are crucial for cell cycle regulation and are often dysregulated in cancers. For example, palbociclib, a CDK4/6 inhibitor, shares structural similarities with pyrido[3,2-d]pyrimidines and has been approved for breast cancer treatment .
- Phosphoinositide 3-Kinase (PI3K): Recent studies indicate that derivatives of this compound act as selective PI3K inhibitors, which play critical roles in cancer cell survival and proliferation .
Clinical Studies:
Several clinical studies have investigated the efficacy of pyrido[3,2-d]pyrimidine derivatives in treating various malignancies. For instance, compounds derived from this scaffold are being evaluated for their ability to inhibit tumor growth in preclinical models of leukemia and solid tumors .
Enzyme Inhibition
Dihydrofolate Reductase (DHFR) Inhibition:
this compound exhibits significant inhibitory activity against DHFR, a key enzyme in folate metabolism. This property makes it a potential candidate for developing antifolate drugs that can be used in treating parasitic infections and certain cancers .
Other Enzyme Targets:
The compound also shows promise as an inhibitor of various other enzymes involved in cellular signaling pathways, including:
- Tyrosine Kinases: These enzymes are critical for signal transduction and are often implicated in cancer .
- p38 MAP Kinase: Inhibitors targeting this pathway are being explored for their anti-inflammatory properties .
Antimicrobial and Anti-inflammatory Activities
Research indicates that pyrido[3,2-d]pyrimidine derivatives possess antimicrobial properties against a range of pathogens. Their mechanism may involve disrupting bacterial protein synthesis or interfering with metabolic pathways essential for bacterial survival .
Additionally, compounds within this class have demonstrated anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis. For instance, dilmapimod (SB-681323), a p38 MAP kinase inhibitor derived from this scaffold, has shown potential in clinical trials for inflammatory diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine or pyrimidine derivatives. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the pyrido[3,2-d]pyrimidine core can significantly enhance its biological activity .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for preparing 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one and its derivatives?
A general method involves reacting functionalized 2-aminopyridines with aromatic aldehydes in aqueous potassium phosphate at 100°C for 7 hours. Post-reaction, precipitates are washed with water and ethanol to isolate derivatives . For chloro-substituted variants, precise control of halogenation conditions (e.g., reagent stoichiometry and temperature) is critical to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of synthesized this compound?
High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended for purity assessment . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to verify substitution patterns and X-ray crystallography for absolute configuration determination, as demonstrated in crystallographic studies of related pyridopyrimidinones .
Q. What safety protocols are critical when handling chloro-substituted pyridopyrimidinones?
Strict personal protective equipment (PPE) must be worn, including nitrile gloves and lab coats. Operations should occur in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Avoid skin contact, as chloro-pyridopyrimidinones may exhibit acute toxicity .
Advanced Research Questions
Q. How can structural modifications at the 7-chloro position influence biological activity in pyridopyrimidinone derivatives?
Chlorine substitution enhances electrophilicity, potentially improving target binding. For example, analogs like 7-chloro-6-fluoro derivatives (e.g., compound 113237-20-0) show altered pharmacokinetic profiles due to increased lipophilicity and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies should integrate crystallographic data (e.g., H-atom parameters ) and biological assays to map substituent effects .
Q. What experimental strategies resolve contradictions in reported biological activities of pyridopyrimidinone derivatives?
Discrepancies often arise from assay variability (e.g., cell line differences or incubation times). Standardize protocols using controls like PD173952 (a pyridopyrimidinone kinase inhibitor ). Cross-validate results with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity and in vivo models for efficacy .
Q. How can regioselectivity challenges in chlorine substitution during synthesis be addressed?
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., density functional theory) predicts preferential substitution sites. Experimentally, use directing groups (e.g., amino or hydroxy substituents) to guide halogenation. Monitor reactions via LC-MS to track intermediate formation .
Methodological Considerations
Q. What analytical techniques are optimal for studying degradation pathways of this compound under physiological conditions?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while stability studies in simulated biological fluids (e.g., pH 7.4 buffer) quantify hydrolysis rates. Compare results with analogs like 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one to assess chlorine’s role in stability .
Q. How can researchers optimize solubility for in vitro assays involving this compound?
Solubility is often pH-dependent. Use co-solvents like dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity. For aqueous solutions, employ cyclodextrin-based encapsulation or salt formation (e.g., hydrochloride salts, as in ). Pre-formulation studies with dynamic light scattering (DLS) assess aggregation tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
